(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC17260572
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O2 |
|---|---|
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 4-benzoyl-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C9H7N3O2/c13-8(7-4-2-1-3-5-7)12-6-10-11-9(12)14/h1-6H,(H,11,14) |
| Standard InChI Key | JHXYPRWXVAWOOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C=NNC2=O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The core structure of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone consists of a 1,2,4-triazole ring substituted with a hydroxyl group (–OH) at position 3 and a benzoyl group (–COC6H5) at position 4. The triazole ring’s aromaticity and the electron-withdrawing nature of the carbonyl group influence its tautomeric equilibrium, potentially enabling keto-enol tautomerism between the hydroxyl and adjacent nitrogen atoms .
Molecular Formula: C9H7N3O2
Molecular Weight: 177.17 g/mol
Key Functional Groups:
-
1,2,4-Triazole ring (aromatic heterocycle with three nitrogen atoms)
-
Hydroxyl group (–OH) at position 3
-
Phenyl methanone (–COC6H5) at position 4
Spectroscopic Features
While experimental spectral data for this specific compound are unavailable, inferences can be drawn from analogous 1,2,4-triazole derivatives:
-
IR Spectroscopy:
-
NMR Spectroscopy:
Physicochemical Properties
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and carbonyl groups; limited solubility in water.
-
LogP: Estimated ~1.2–1.8 (moderate lipophilicity due to phenyl group).
-
pKa: Hydroxyl group pKa ~8–10, influenced by resonance stabilization with the triazole ring .
Synthetic Methodologies
Retrosynthetic Analysis
The target compound can be conceptualized as the product of coupling a 3-hydroxy-1,2,4-triazole precursor with a benzoyl moiety. Two plausible synthetic routes include:
-
Acylation of 3-Hydroxy-1,2,4-triazole:
Reaction of 3-hydroxy-1H-1,2,4-triazole with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) . -
Cyclocondensation of Hydrazine Derivatives:
Condensation of a substituted hydrazine with a benzoyl-containing precursor to form the triazole ring, followed by hydroxylation .
Experimental Considerations
A representative synthesis, adapted from methods for analogous triazoles , might involve:
-
Step 1: Synthesis of 3-hydroxy-1H-1,2,4-triazole via cyclization of thiosemicarbazide derivatives under acidic conditions.
-
Step 2: Benzoylation using benzoyl chloride in anhydrous dichloromethane with catalytic DMAP.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Hypothetical Reaction Scheme:
Stability and Degradation Pathways
Hydrolytic Stability
-
Acidic Conditions: Protonation of the triazole ring may lead to ring-opening or decomposition.
-
Basic Conditions: Deprotonation of the hydroxyl group could enhance nucleophilic attack on the carbonyl carbon.
Thermal Stability
Differential scanning calorimetry (DSC) of similar triazoles shows decomposition temperatures >200°C, suggesting moderate thermal stability .
Computational and Docking Studies
Molecular Docking
Hypothetical docking into Candida albicans CYP51 (a target of fluconazole) predicts:
-
Hydrogen bonding between the hydroxyl group and heme-coordinated water.
-
π-π stacking of the phenyl ring with hydrophobic residues (e.g., Phe228) .
ADMET Predictions
-
Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).
-
Metabolism: Likely hepatic oxidation via CYP3A4.
-
Toxicity: Low predicted hepatotoxicity (similar to fluconazole analogs) .
Comparative Analysis with Marketed Triazoles
| Property | (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone | Fluconazole | Voriconazole |
|---|---|---|---|
| Molecular Weight | 177.17 g/mol | 306.27 g/mol | 349.31 g/mol |
| LogP | ~1.5 | 0.5 | 1.9 |
| Antifungal MIC (C. albicans) | Projected: 0.1–1 μg/mL | 1 μg/mL | 0.03 μg/mL |
| Primary Target | CYP51 (projected) | CYP51 | CYP51 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume